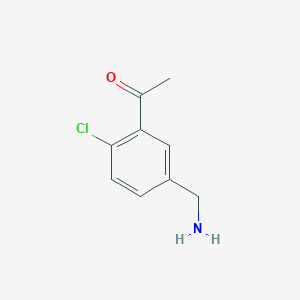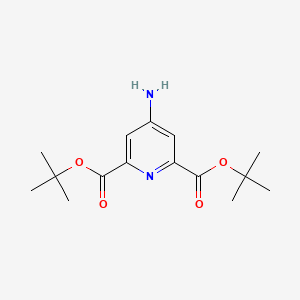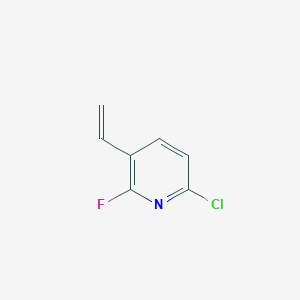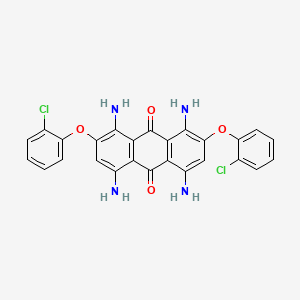
(Z)-1,2-Di(pyridin-3-yl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Di(pyridin-3-yl)ethene: is an organic compound characterized by the presence of two pyridine rings attached to a central ethene moiety. The “Z” configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Heck Reaction: One common method for synthesizing (Z)-1,2-Di(pyridin-3-yl)ethene is through the Heck reaction, which involves the coupling of pyridine derivatives with ethene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a pyridine aldehyde to form the desired ethene compound. This reaction is usually performed in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck or Wittig reactions with optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-1,2-Di(pyridin-3-yl)ethene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur on the pyridine rings, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Saturated ethane derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Ligand Design: (Z)-1,2-Di(pyridin-3-yl)ethene is used as a ligand in coordination chemistry to form complexes with transition metals
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies to investigate cellular processes and interactions.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of (Z)-1,2-Di(pyridin-3-yl)ethene depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
(E)-1,2-Di(pyridin-3-yl)ethene: The “E” isomer has substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1,2-Di(pyridin-4-yl)ethene: This compound has pyridine rings attached at the 4-position, which can influence its reactivity and applications.
1,2-Di(pyridin-2-yl)ethene: With pyridine rings at the 2-position, this compound may exhibit different coordination behavior and biological activity.
Propriétés
Formule moléculaire |
C12H10N2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-[(Z)-2-pyridin-3-ylethenyl]pyridine |
InChI |
InChI=1S/C12H10N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-10H/b6-5- |
Clé InChI |
LJUIBUKIAISMFU-WAYWQWQTSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=C\C2=CN=CC=C2 |
SMILES canonique |
C1=CC(=CN=C1)C=CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)

![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)




![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)


![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)


